N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide MMP-8 Inhibitor I is a selective inhibitor of the neutrophil collagenase matrix metalloproteinase-8 (MMP-8) with an IC50 value of 4 nM. This inhibitor does not target the activities of other MMPs in vitro. MMP-8 cleaves interstitial collagens and has exhibited activity in atherosclerotic plaques, angiogenesis, and stem cell mobilization. Additionally, MMP-8 expression is observed in normal mammary epithelial cells, whereas a loss of expression is observed in human ductal carcinoma in situ and the deletion of MMP-8 accelerates tumor onset in a mouse model of aggressive breast cancer.
Brand Name: Vulcanchem
CAS No.: 236403-25-1
VCID: VC21252625
InChI: InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol

N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

CAS No.: 236403-25-1

Cat. No.: VC21252625

Molecular Formula: C17H18N2O5S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide - 236403-25-1

Specification

Description MMP-8 Inhibitor I is a selective inhibitor of the neutrophil collagenase matrix metalloproteinase-8 (MMP-8) with an IC50 value of 4 nM. This inhibitor does not target the activities of other MMPs in vitro. MMP-8 cleaves interstitial collagens and has exhibited activity in atherosclerotic plaques, angiogenesis, and stem cell mobilization. Additionally, MMP-8 expression is observed in normal mammary epithelial cells, whereas a loss of expression is observed in human ductal carcinoma in situ and the deletion of MMP-8 accelerates tumor onset in a mouse model of aggressive breast cancer.
CAS No. 236403-25-1
Molecular Formula C17H18N2O5S
Molecular Weight 362.4 g/mol
IUPAC Name N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Standard InChI InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)
Standard InChI Key PPELJLBDXLMTEW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator